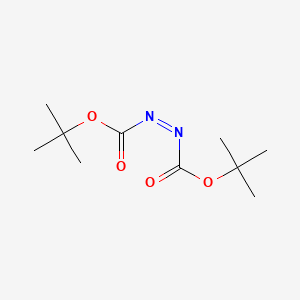

(Z)-di-tert-butyl diazene-1,2-dicarboxylate

Description

(Z)-di-tert-butyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a reagent commonly used in organic synthesis, particularly in electrophilic amination and asymmetric Friedel-Crafts amination reactions . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

tert-butyl (NZ)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11- |

InChI Key |

QKSQWQOAUQFORH-QXMHVHEDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N\C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-di-tert-butyl diazene-1,2-dicarboxylate typically involves the reaction of di-tert-butyl azodicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of ammonium chloride and zinc in tetrahydrofuran (THF) and water . The reaction is carried out by stirring the mixture for approximately three hours, followed by filtration and purification through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (Z)-di-tert-butyl diazene-1,2-dicarboxylate undergoes various chemical reactions, including:

Electrophilic Amination:

Asymmetric Friedel-Crafts Amination: This reaction uses a chiral organocatalyst to achieve the selective amination of aromatic compounds.

Common Reagents and Conditions:

Electrophilic Amination: Common reagents include β-keto esters and chiral guanidine catalysts.

Asymmetric Friedel-Crafts Amination: This reaction typically employs chiral organocatalysts and aromatic substrates.

Major Products: The major products formed from these reactions are amine derivatives, which are valuable intermediates in the synthesis of various organic compounds .

Scientific Research Applications

(Z)-di-tert-butyl diazene-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-di-tert-butyl diazene-1,2-dicarboxylate involves its role as an electrophilic reagent. It reacts with nucleophiles, such as β-keto esters, to form amine derivatives. The reaction is often catalyzed by chiral guanidine or organocatalysts, which facilitate the selective formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-nitrogen bonds.

Comparison with Similar Compounds

Diethyl azodicarboxylate (DEAD): Similar to (Z)-di-tert-butyl diazene-1,2-dicarboxylate, DEAD is used in electrophilic amination and other organic reactions.

Diisopropyl azodicarboxylate: Another related compound used in similar types of reactions.

Uniqueness: this compound is unique due to its specific reactivity and stability, which make it particularly useful in asymmetric synthesis and the formation of chiral amine derivatives . Its ability to participate in selective reactions with high yields and purity sets it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.